Dimethyl 4-oxoheptanedioate
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Overview
Description
Dimethyl 4-oxoheptanedioate is an organic compound with the molecular formula C9H14O5. It is a diester derivative of 4-oxoheptanedioic acid. This compound is known for its applications in organic synthesis and various industrial processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 4-oxoheptanedioate can be synthesized through several methods. One common synthetic route involves the reaction of methanol with 2-furanpropanoic acid, 5-methoxy-, methyl ester . The reaction typically requires acidic conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction temperature and pH to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-oxoheptanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxoheptanedioic acid
Reduction: Dimethyl 4-hydroxyheptanedioate
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Dimethyl 4-oxoheptanedioate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of polymers and resins due to its reactivity and stability
Mechanism of Action
The mechanism of action of dimethyl 4-oxoheptanedioate involves its reactivity as an ester and a keto compound. The ester groups can undergo hydrolysis to form carboxylic acids, while the keto group can participate in various nucleophilic addition reactions. These reactions are facilitated by the presence of electron-withdrawing groups that stabilize the transition states and intermediates .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-oxoheptanedioate: Similar in structure but with ethyl ester groups instead of methyl.
Dimethyl 2-oxoglutarate: Another diester with a similar keto group but different carbon chain length.
Dimethyl fumarate: Contains ester groups but differs in the presence of a double bond in the carbon chain
Uniqueness
Dimethyl 4-oxoheptanedioate is unique due to its specific combination of ester and keto functional groups, which confer distinct reactivity patterns. This makes it particularly valuable in synthetic organic chemistry and industrial applications where precise control over chemical transformations is required.
Properties
CAS No. |
22634-92-0 |
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Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
dimethyl 4-oxoheptanedioate |
InChI |
InChI=1S/C9H14O5/c1-13-8(11)5-3-7(10)4-6-9(12)14-2/h3-6H2,1-2H3 |
InChI Key |
IUDRJCMDRZEFGO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC(=O)CCC(=O)OC |
Origin of Product |
United States |
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